molecular formula C25H18BrNO3 B2447835 N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide CAS No. 313262-27-0

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2447835
CAS No.: 313262-27-0
M. Wt: 460.327
InChI Key: DLDDRYUDUSLBKY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a methoxynaphthalene carboxamide moiety, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrNO3/c1-30-23-14-18-10-6-5-9-17(18)13-21(23)25(29)27-22-12-11-19(26)15-20(22)24(28)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDDRYUDUSLBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to obtain 2-benzoyl-4-bromobenzoyl chloride.

    Coupling with Methoxynaphthalene: The brominated benzoyl chloride is then reacted with 3-methoxynaphthalene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxynaphthalene-2-carboxylic acid.

    Reduction: Formation of 2-benzoyl-4-bromophenyl-3-methoxynaphthalen-2-ol.

    Substitution: Formation of N-(2-benzoyl-4-aminophenyl)-3-methoxynaphthalene-2-carboxamide.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-bromophenyl)acetamide
  • N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide
  • N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide stands out due to its methoxynaphthalene moiety, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A naphthalene ring substituted with a methoxy group and a carboxamide group .
  • A bromophenyl moiety linked to a benzoyl group .

This unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer biology.
  • Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that affect cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. For instance, studies have shown effective inhibition of bacterial growth in vitro, suggesting potential applications as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including:

  • Hepatocellular carcinoma (HCC)
  • Breast cancer
  • Lung cancer

The mechanism involves inducing apoptosis and inhibiting cell migration and invasion through modulation of key signaling pathways.

Cell LineIC50 (μM)Mechanism of Action
Huh7 (HCC)38.15Induction of apoptosis, inhibition of migration
MCF-7 (Breast cancer)45.20DNA intercalation, enzyme inhibition
A549 (Lung cancer)50.30Modulation of receptor signaling

Case Studies

  • Study on Hepatocellular Carcinoma : A recent study evaluated the effects of the compound on Huh7 cells. The findings indicated that treatment with this compound led to a dose-dependent reduction in cell viability and migration, with an IC50 value of 38.15 μM after 48 hours .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .

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